molecular formula C11H20F2N2O2 B2935023 Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate CAS No. 1638759-66-6

Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate

Cat. No.: B2935023
CAS No.: 1638759-66-6
M. Wt: 250.29
InChI Key: JYPHQTHNCQRXCW-UHFFFAOYSA-N
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Description

Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl carbamate group and a difluorocyclobutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a difluorocyclobutyl derivative. One common method includes the use of Boc-protected amines, which are reacted with difluorocyclobutyl intermediates under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are commonly used.

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents like KMnO4 or chromium trioxide (CrO3) are utilized.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various N-substituted carbamates, while reduction reactions typically produce primary or secondary amines.

Scientific Research Applications

Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance binding affinity and specificity, leading to more potent biological effects. The carbamate moiety may also play a role in stabilizing the compound and facilitating its interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-aminoethyl)carbamate
  • Tert-butyl (3-hydroxypropyl)carbamate
  • Tert-butyl (4-methylpiperidin-4-yl)carbamate

Uniqueness

Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate is unique due to the presence of the difluorocyclobutyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and specificity in biological systems, making it a valuable tool in medicinal chemistry and other research fields .

Properties

IUPAC Name

tert-butyl N-[[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-9(2,3)17-8(16)15-7-10(6-14)4-11(12,13)5-10/h4-7,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPHQTHNCQRXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC(C1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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